Butalamine hydrochloride
Overview
Description
Butalamine hydrochloride is a pharmacological agent primarily recognized for its vasodilatory properties. It is classified as a derivative of butylamine and is known for its ability to relax smooth muscle tissues, making it useful in the treatment of various cardiovascular and peripheral vascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butalamine hydrochloride involves several key steps:
Reaction of Benzamidoxime with Chlorine: Benzamidoxime reacts with chlorine to form an intermediate compound.
Reaction with Cyanamide: The intermediate compound is then reacted with cyanamide to produce 5-amino-3-phenyl-1,2,4-oxadiazole.
Base-Catalyzed Alkylation: The final step involves the base-catalyzed alkylation of 5-amino-3-phenyl-1,2,4-oxadiazole with dibutylaminoethyl chloride to yield butalamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to optimize the production efficiency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Butalamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions include various amine derivatives and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butalamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The primary mechanism of action of butalamine hydrochloride involves its ability to relax smooth muscle tissues by interfering with calcium ion channels. By inhibiting the influx of calcium ions, it reduces the contractile activity of smooth muscles, leading to vasodilation and improved blood flow. This mechanism is beneficial in conditions such as hypertension and angina pectoris .
Comparison with Similar Compounds
Similar Compounds
Butylamine: A simpler amine with similar basic properties but lacking the vasodilatory effects.
Phenylbutazone: Another compound with anti-inflammatory properties but different mechanisms of action.
Oxadiazole Derivatives: Compounds with similar structural features but varying pharmacological effects.
Uniqueness
Butalamine hydrochloride is unique due to its specific molecular structure that enables it to effectively interact with biological targets, particularly in the cardiovascular system. Its ability to inhibit calcium ion influx and promote smooth muscle relaxation distinguishes it from other similar compounds .
Properties
IUPAC Name |
dibutyl-[2-[(3-phenyl-1,2,4-oxadiazol-5-yl)amino]ethyl]azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O.ClH/c1-3-5-13-22(14-6-4-2)15-12-19-18-20-17(21-23-18)16-10-8-7-9-11-16;/h7-11H,3-6,12-15H2,1-2H3,(H,19,20,21);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEDBAQIHPGWNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[NH+](CCCC)CCNC1=NC(=NO1)C2=CC=CC=C2.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28875-47-0, 56974-46-0 | |
Record name | 1,2-Ethanediamine, N1,N1-dibutyl-N2-(3-phenyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28875-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butalamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056974460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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